(RS)-(tetrazol-5-yl)glycine
Overview
Description
Tet-glycine is a non-proteinogenic alpha-amino acid.
Mechanism of Action
- When glycine binds to the α subunit of the GlyR, it opens a chloride-permeable ion channel. This rapid hyperpolarization of the membrane potential controls neuronal excitability within milliseconds .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
It is known that glycine, a similar compound, plays a crucial role in various biochemical reactions . It is involved in the synthesis of proteins, nucleic acids, and other biomolecules
Cellular Effects
Glycine, a structurally similar compound, has been shown to have modulatory effects on various cell types, including immune cells, endothelial cells, and macroglial cells It is possible that (RS)-(Tetrazol-5-yl)glycine may have similar effects on cell function, impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Glycine, a similar compound, acts as an inhibitory neurotransmitter in the central nervous system, binding to glycine receptors and causing hyperpolarization of the membrane potential
Temporal Effects in Laboratory Settings
Studies on glycine have shown that it has cytoprotective effects, protecting cells from ischemic cell death It is possible that this compound may have similar effects over time, including effects on the product’s stability, degradation, and long-term effects on cellular function
Dosage Effects in Animal Models
Studies on glycine have shown that it has beneficial effects on health and lifespan in model organisms It is possible that this compound may have similar dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses
Metabolic Pathways
Glycine is known to be involved in several metabolic pathways, including its degradation to carbon dioxide and ammonium, the production of serine via the reversible reaction catalyzed by serine hydroxymethyltransferase, and the generation of N-methylglycine (sarcosine) through methylation
Transport and Distribution
Glycine transporters are known to regulate the synaptic concentrations of glycine by mediating its reuptake into nerve terminals and adjacent glial cells
Properties
IUPAC Name |
2-amino-2-(2H-tetrazol-5-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N5O2/c4-1(3(9)10)2-5-7-8-6-2/h1H,4H2,(H,9,10)(H,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBRUIZWQZHXFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNN=N1)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70897242 | |
Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-51-6 | |
Record name | α-Amino-2H-tetrazole-5-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=138199-51-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Tetrazol-5-yl)glycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199516 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-2-(1H-1,2,3,4-tetrazol-5-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70897242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TETRAZOLYLGLYCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9YSJ8VXX9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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